N-(2-{[(4-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide
Description
Chemical Structure: This compound features a 1-methyl-1H-indole-3-carboxamide core linked via an ethylamino spacer to a 4-bromobenzoyl group. The bromine atom at the para position of the phenyl ring enhances lipophilicity and may influence receptor binding interactions . Applications: Indole-3-carboxamides are often explored for their biological activity, including kinase inhibition () and cytotoxicity (). The 4-bromophenyl moiety may confer specificity toward bromodomain-containing proteins or other halogen-sensitive targets .
Properties
Molecular Formula |
C19H18BrN3O2 |
|---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
N-[2-[(4-bromobenzoyl)amino]ethyl]-1-methylindole-3-carboxamide |
InChI |
InChI=1S/C19H18BrN3O2/c1-23-12-16(15-4-2-3-5-17(15)23)19(25)22-11-10-21-18(24)13-6-8-14(20)9-7-13/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,25) |
InChI Key |
PMAHZJCTJQDQIH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(4-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide typically involves a multi-step process. One common method involves the condensation of 4-bromobenzoyl chloride with 2-aminoethyl-1-methyl-1H-indole-3-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(4-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{[(4-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Differences and Similarities
Key Observations :
- Substituent Effects : The 4-bromophenyl group in the target compound increases molecular weight and lipophilicity compared to chlorophenyl () or methoxy-substituted analogues (). This may enhance membrane permeability or target binding via halogen bonding .
- Indole Position: The 3-carboxamide position (target compound) vs.
Physicochemical Properties
Lipophilicity: Bromine’s higher molar refractivity and hydrophobicity compared to methoxy or chloro groups () likely increase the target compound’s logP, favoring CNS penetration or intracellular target engagement . Stability: The ethylamino spacer may reduce metabolic degradation compared to shorter linkers, as seen in ’s N-(2-phenylethyl)indole-3-carboxamide derivatives.
Biological Activity
N-(2-{[(4-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide, also known by its CAS number 1081124-50-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C19H18BrN3O2 |
| Molecular Weight | 400.3 g/mol |
| Structure | Structure |
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against various drug-resistant bacteria. The compound has shown promising results in inhibiting the growth of pathogens such as Acinetobacter baumannii and Klebsiella pneumoniae, which are notorious for their resistance to conventional antibiotics.
Case Study: In Vitro Testing
A study conducted by researchers employed the agar well diffusion method to evaluate the antibacterial efficacy of this compound against multiple strains of bacteria. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined for various isolates:
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Acinetobacter baumannii | 8 | 16 |
| Klebsiella pneumoniae | 4 | 8 |
| Staphylococcus aureus | 16 | 32 |
The results indicated that the compound exhibited the highest activity against Klebsiella pneumoniae, making it a potential candidate for further development as an antibacterial agent.
The mechanism by which this compound exerts its antibacterial effects is believed to involve interference with bacterial cell wall synthesis and disruption of essential metabolic pathways. Molecular docking studies have suggested that the compound binds effectively to target enzymes involved in these processes, leading to bacterial cell death.
Recent Advances
- Molecular Docking Studies : Computational analyses have shown that this compound has a favorable binding affinity for bacterial enzymes, which supports its potential as a lead compound in drug development.
- Synergistic Effects : Combination studies with other antibiotics have revealed that this compound can enhance the efficacy of existing treatments against resistant strains, suggesting a synergistic effect that could be exploited in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
